molecular formula C10H15N B009823 3-Ethyl-4-isopropylpyridine CAS No. 101290-52-2

3-Ethyl-4-isopropylpyridine

Cat. No.: B009823
CAS No.: 101290-52-2
M. Wt: 149.23 g/mol
InChI Key: YOZRPADQYYFDRN-UHFFFAOYSA-N
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Description

3-Ethyl-4-isopropylpyridine is a pyridine derivative featuring ethyl and isopropyl substituents at the 3- and 4-positions of the pyridine ring, respectively. Alkyl substituents like ethyl and isopropyl are electron-donating groups that influence hydrophobicity, solubility, and steric interactions. Pyridine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

CAS No.

101290-52-2

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-ethyl-4-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-7-11-6-5-10(9)8(2)3/h5-8H,4H2,1-3H3

InChI Key

YOZRPADQYYFDRN-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1)C(C)C

Canonical SMILES

CCC1=C(C=CN=C1)C(C)C

Synonyms

Pyridine, 3-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

To contextualize 3-Ethyl-4-isopropylpyridine, we compare it with structurally related pyridine-based compounds, focusing on substituent effects and physicochemical properties.

2.1 Structural and Electronic Effects
  • 3-Acetylpyridine (): Features an electron-withdrawing acetyl group at the 3-position. This reduces electron density on the pyridine ring, enhancing polarity and water solubility (10,000 mg/L) compared to alkyl-substituted derivatives. Its Log Kow (0.70) reflects moderate hydrophobicity .
  • 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine (): Combines chloro (electron-withdrawing) and trimethylsilyl ethynyl (bulky, hydrophobic) groups. Such substitutions likely reduce solubility and increase Log Kow significantly, though exact data are unavailable .
  • This compound : The ethyl and isopropyl groups are electron-donating, increasing the ring’s electron density. This enhances hydrophobicity (estimated Log Kow: 2.5–3.5) and reduces water solubility compared to 3-acetylpyridine. Steric hindrance from the branched isopropyl group may also affect reactivity in substitution reactions.
2.2 Physicochemical Properties

The table below extrapolates properties for this compound based on structural analogs:

Compound Molecular Weight (g/mol) Log Kow Water Solubility (mg/L) Key Substituents
3-Acetylpyridine 121.14 0.70 10,000 Acetyl (electron-withdrawing)
3-tert-Butylphenol 150.22 3.50 1,200 tert-Butyl (hydrophobic)
This compound* ~165.25 ~2.5–3.5 ~500–1,000 Ethyl, isopropyl (electron-donating)

*Estimated values based on alkyl substituent contributions.

Key Research Findings

  • Hydrophobicity: Alkyl substituents increase Log Kow, as seen in 3-tert-Butylphenol (Log Kow 3.50). This compound’s larger alkyl groups suggest even greater membrane permeability, relevant for drug design .
  • Solubility Trade-offs : Bulkier substituents reduce water solubility. For instance, 3-Acetylpyridine’s high solubility (10,000 mg/L) contrasts sharply with alkylated derivatives, which are less suitable for aqueous applications .
  • Steric Effects : The isopropyl group in this compound may hinder interactions in catalytic or binding sites, a critical factor in ligand design .

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